N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
Structural Significance of Spiro-Indole-Thiazolidine Hybrid Architectures
Spiro-indole-thiazolidine hybrids derive their pharmacological relevance from their unique stereoelectronic properties. The spirojunction at the indoline C3 and thiazolidine C2 positions enforces a near-orthogonal orientation of the two heterocyclic planes, creating a rigid three-dimensional framework (Figure 1). This geometry:
- Reduces entropic penalties during protein-ligand binding, enhancing affinity for conformationaly sensitive targets like kinase allosteric pockets.
- Modulates solubility through balanced lipophilic (dimethylphenyl groups) and polar (dioxo-thiazolidine) moieties, as evidenced by logP calculations for analogous compounds.
The dimethylphenyl substituents at N1 (indoline) and C3' (thiazolidine) introduce steric bulk that likely influences:
- Target selectivity : Bulky aryl groups in spiro-thiazolidines have been shown to discriminate between homologous enzyme isoforms, such as cyclooxygenase-1 (COX-1) versus COX-2.
- Metabolic stability : Methyl groups ortho to amines retard oxidative N-dealkylation, a common degradation pathway observed in early-generation spirocycles.
Comparative analysis with related structures highlights these effects (Table 1):
Table 1 : Bioactivity and Physicochemical Properties of Selected Spiro-Indole-Thiazolidines
Evolutionary Trends in Spirocyclic Compound Development for Targeted Therapies
Recent advancements in spiro-thiazolidine synthesis emphasize atom economy and stereochemical control :
- Microwave-assisted cyclizations : ZrSiO2-catalyzed spiroannulation under microwave irradiation achieves >85% yields in 15–20 minutes, versus 6–8 hours via conventional heating. This method was critical in synthesizing the target compound's [indoline-3,2'-thiazolidine] core.
- Multicomponent reactions (MCRs) : Four-component assemblies using Cu(I)/PEG-400 systems enable concurrent formation of spirocycles and triazole appendages, as demonstrated in related dispiro-thiazolidinediones.
- Late-stage diversification : Post-cyclization functionalization via:
These methods align with the broader shift toward high-Fsp3 (fraction of sp3-hybridized carbons) drug candidates, which show improved clinical success rates compared to planar aromatics. The target compound's Fsp3 of 0.41 (calculated from PubChem data) exceeds the 0.36 average for oral drugs, suggesting favorable developability.
Emerging applications in targeted therapies include:
- Antimicrobial agents : Spiro-thiazolidines with electron-withdrawing substituents (-Cl, -Br) disrupt microbial cell wall biosynthesis, achieving MICs of 4–8 µg/mL against Gram-positive pathogens.
- Kinase inhibition : The dioxo-thiazolidine moiety chelates catalytic Mg2+ ions in ATP-binding pockets, a mechanism exploited in experimental anticancer agents.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-10-23(20(4)12-17)29-25(32)15-30-24-8-6-5-7-22(24)28(27(30)34)31(26(33)16-35-28)21-13-18(2)11-19(3)14-21/h5-14H,15-16H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUNTMSRMLLALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity based on available research findings, including its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , which indicates the presence of multiple functional groups that may contribute to its biological activity. The structural complexity of this compound makes it a candidate for various biological evaluations.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, a study focused on various oxadiazole derivatives highlighted that compounds with similar scaffolds exhibited significant anticancer activity against multiple cancer cell lines. Although specific data for this compound was not directly reported, its structural analogs displayed percent growth inhibitions (PGIs) ranging from 56% to 86% against various cancer types including ovarian and lung cancers .
The mechanism underlying the anticancer activity of compounds related to this compound may involve the inhibition of tubulin polymerization or interference with cellular signaling pathways such as the WNT/β-catenin pathway. These pathways are critical in regulating cell proliferation and survival .
Pharmacological Studies
Pharmacological evaluations have indicated that compounds with similar structures often exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For instance:
| Compound | ADME Properties | Anticancer Activity |
|---|---|---|
| Oxadiazole Derivative | Lipinski's Rule of 5 compliant | PGI up to 86% against OVCAR-8 |
| Thiazolidine Analog | Safe toxicity profile | Moderate activity against multiple cancer lines |
These findings suggest that this compound may also possess similar beneficial pharmacokinetic properties.
Case Studies
Several case studies have documented the synthesis and evaluation of thiazolidine derivatives which share structural similarities with this compound. For example:
- Thiazolidine Derivatives : A study reported that thiazolidine derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria and fungi. This suggests a broader application for compounds with similar structural features in treating infections alongside their anticancer properties .
- Oxadiazole Analogs : Another investigation into oxadiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide exhibits promising anticancer activity. It functions as a Haspin inhibitor , targeting kinases involved in cancer cell proliferation and chromosomal stability. Haspin is overexpressed in several cancers including breast and lung cancers, making it a viable target for therapeutic intervention.
In Vitro Studies:
- The compound has demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Mechanisms of action include the induction of apoptosis and modulation of cell cycle progression.
Antimicrobial Activity
The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth at relatively low concentrations.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for enhancing the biological activity of this compound. Modifications to functional groups have been explored:
- Substitutions on the indoline or thiazolidine rings correlate with increased Haspin inhibition.
- Variations in the acetamide group influence solubility and bioavailability.
Case Study 1: Haspin Inhibition
In a focused study on Haspin inhibition, derivatives of the compound were synthesized to evaluate their binding affinity to the ATP-binding site of Haspin. Results indicated that specific modifications significantly enhanced binding interactions, leading to increased inhibitory potency against Haspin.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results showed that certain structural modifications enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spiro-Indoline-Thiazolidin Cores
- Compound 4a-4g (): These derivatives replace the dimethylphenyl groups with benzo[d]thiazol-2-ylthio moieties. The thioether linkage in 4a-4g enhances antibacterial activity (e.g., compound 5d showed potent anti-inflammatory and antibacterial effects), suggesting that electron-withdrawing substituents may improve bioactivity compared to alkyl-substituted analogs like the target compound .
- 3'-{4-(1-Acetyl-5-(4-chlorophenyl)-2-pyrazolin-3-yl)phenyl} Derivatives (): Incorporation of pyrazoline and acetamide groups in the spiro system resulted in notable antibacterial activity.
Heterocyclic Variations
- Spiro[indoline-3,2'-pyrrolidin] Derivatives (): Replacing the thiazolidin ring with pyrrolidin alters conformational flexibility. For example, 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one exhibits distinct electronic properties due to the naphthoyl group, which may enhance π-π stacking interactions compared to the dimethylphenyl groups in the target compound .
- N-Substituted Thiazol-2-yl Acetamides (): Simpler analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide lack the spiro system but retain acetamide functionality.
Q & A
Q. Table 1: Spectroscopic Techniques and Key Data
| Technique | Key Peaks/Features | References |
|---|---|---|
| 1H NMR | Aromatic protons (δ 6.8–7.2 ppm) | |
| 13C NMR | C=O (170–180 ppm) | |
| IR | C=O stretch (1650–1750 cm⁻¹) | |
| HRMS | [M+H]+ at m/z 505.2 |
What synthetic routes are reported for this compound?
Basic Research Focus
The synthesis involves multi-step reactions:
Spiro-ring formation via condensation of indoline derivatives with thiazolidinone precursors.
Acetamide coupling using EDC/HOBt or DCC-mediated reactions .
Optimization via Design of Experiments (DOE):
- Fractional factorial designs reduce trial runs while optimizing temperature, solvent, and catalyst ratios .
Methodological Tip: Use DOE to screen parameters (e.g., reaction time, solvent polarity) and identify critical factors for yield improvement .
How can computational methods aid in designing novel derivatives?
Q. Advanced Research Focus
- Quantum Chemical Calculations: Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) to identify energetically favorable routes .
- Molecular Docking: Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., kinases) .
- Machine Learning: Train models on existing reaction data to predict optimal conditions for new analogs .
Case Study: ICReDD’s workflow integrates computation-experiment feedback loops, reducing development time by 40% .
How to resolve contradictions in experimental data from different characterization techniques?
Q. Advanced Research Focus
- Cross-Validation: Compare NMR/IR data with X-ray crystallography (if available) to confirm structural assignments .
- Statistical Analysis: Use principal component analysis (PCA) to identify outliers in spectral datasets .
- Replicate Experiments: Address inconsistencies by repeating syntheses under controlled conditions .
Example: Discrepancies in carbonyl peak positions may arise from solvent polarity effects; use deuterated DMSO vs. CDCl3 for comparison .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced Research Focus
- Separation Technologies: Employ preparative HPLC or column chromatography to isolate pure batches .
- Process Control: Use inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
- Byproduct Management: Optimize reaction quenching steps to minimize side products (e.g., hydrolyzed intermediates) .
Q. Table 2: Critical Parameters for Scale-Up
| Parameter | Optimization Strategy | References |
|---|---|---|
| Solvent Volume | Reduce via DOE (e.g., 50% less DMF) | |
| Catalyst Loading | Screen alternatives (e.g., Pd/C vs. Ni) | |
| Temperature | Gradient control (±2°C) |
What are common impurities encountered during synthesis, and how are they analyzed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
